ent-Pazufloxacin-d4 (mesylate) is a deuterated derivative of Pazufloxacin, a fluoroquinolone antibiotic. It is primarily utilized in scientific research to study the pharmacokinetics and metabolic pathways of Pazufloxacin. The compound is classified as a stable isotope-labeled compound, which allows researchers to trace its behavior in biological systems.
ent-Pazufloxacin-d4 (mesylate) has the Chemical Abstracts Service (CAS) number 1346602-97-8 and a molecular weight of 418.43 g/mol. Its molecular formula is . The compound is categorized under stable isotope-labeled compounds, which are often used as tracers in drug development and metabolic studies .
The synthesis of ent-Pazufloxacin-d4 (mesylate) involves the incorporation of deuterium atoms into the molecular structure of Pazufloxacin. This typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
The synthesis process can be summarized as follows:
ent-Pazufloxacin-d4 (mesylate) can participate in various chemical reactions:
The specific reagents used for these reactions depend on the desired outcome. For instance:
The products formed from these reactions can vary based on conditions and reagents used .
The mechanism of action for ent-Pazufloxacin-d4 (mesylate) is analogous to that of its non-deuterated counterpart, Pazufloxacin. It primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to the cessation of bacterial growth and replication .
While specific physical properties such as density and boiling point are not readily available, ent-Pazufloxacin-d4 (mesylate) has a melting point that remains unspecified in current literature . The compound's stability at low temperatures is noted as essential for maintaining its integrity during storage.
The flash point, solubility, and other specific chemical properties have not been extensively documented but are critical for practical applications in laboratory settings.
ent-Pazufloxacin-d4 (mesylate) serves various roles in scientific research:
The synthesis of enantiomerically pure deuterated fluoroquinolones like ent-Pazufloxacin-d4 mesylate requires precise chiral resolution techniques to maintain stereochemical integrity throughout the deuteration process. Advanced chromatographic methods using chiral stationary phases (CHIRALCEL® OZ-RH columns) enable effective separation of enantiomers during intermediate stages, which is crucial for ensuring the desired stereochemistry in the final deuterated product [2]. The stereoselective synthesis typically begins with chiral pool precursors or utilizes asymmetric catalysis to establish the correct stereocenters prior to deuterium incorporation. For ent-Pazufloxacin-d4, the critical stereocenter at the cyclopropyl moiety must be preserved throughout the synthetic sequence, requiring mild deuteration conditions that avoid racemization [9]. The presence of deuterium atoms at specific molecular positions (typically four deuterium atoms replacing hydrogen in the molecule) introduces significant kinetic isotope effects that can influence both the synthetic pathway efficiency and the resulting compound's biological activity profile [2].
Table 1: Chiral Separation Techniques for Fluoroquinolone Intermediates
Separation Method | Stationary Phase | Resolution Efficiency | Application Stage |
---|---|---|---|
HPLC-MS/MS | CHIRALCEL® OZ-RH | Rs ≥ 1.0 | Final enantiomeric purity |
Preparative SFC | Amylose-based CSP | >98% ee | Intermediate purification |
Capillary Electrophoresis | Cyclodextrin derivatives | Moderate | Analytical monitoring |
Simulated Moving Bed | Polyacrylamide resins | High throughput | Large-scale separation |
The core quinolone structure of ent-Pazufloxacin-d4 is constructed through Gould-Jacobs cyclization, a classic reaction sequence involving nucleophilic substitution followed by thermal cyclocondensation [9]. This reaction begins with the formation of an enol ether intermediate through nucleophilic attack of an aniline derivative on a deuterated ethoxymethylenemalonate ester. Subsequent thermal cyclization at 250-300°C generates the characteristic 4-oxo-quinoline-3-carboxylic acid scaffold with preserved deuterium labeling at specific positions [9]. The mesylation reaction represents the final critical step, where methanesulfonic acid reacts with the basic nitrogen of the piperazinyl moiety under controlled conditions. This process requires strict temperature regulation (0-5°C) to prevent N-oxide formation and maintain deuterium stability. The reaction proceeds via proton transfer to form the ammonium ion, followed by nucleophilic attack of the mesylate anion, yielding the crystalline mesylate salt [1] [4]. The ring formation mechanisms are particularly sensitive to electronic effects introduced by deuterium substitution, which can alter reaction kinetics due to the primary kinetic isotope effect (kH/kD ≈ 2-7) observed in processes involving cleavage of C-H (C-D) bonds adjacent to reaction centers [9].
Deuterium incorporation in ent-Pazufloxacin-d4 synthesis employs advanced electrochemical methodologies that enable direct C-H → C-D exchange under mild, metal-free conditions [7]. Recent innovations utilize D₂O as deuterium source in an undivided electrochemical cell with nBu₄NI electrolyte, achieving exceptional deuterium incorporation (>99%) at room temperature. The mechanism proceeds via electroreductively generated intermediates, specifically N-butyl-2-phenylpyridinium iodide, which facilitates regioselective deuteration at the C4 position of the pyridinyl moiety in fluoroquinolone precursors [7]. Solvent optimization studies reveal that polar aprotic solvents (DMF, DMA) provide superior deuteration efficiency compared to protic or non-polar alternatives, with DMF yielding >99% deuterium incorporation due to optimal stabilization of reaction intermediates [7].
Table 2: Optimization Parameters for Electrochemical Deuteration
Parameter | Optimal Condition | Deuteration Efficiency | Critical Factors | |
---|---|---|---|---|
Electrolyte | nBu₄NI | >99% | Iodide source | |
Current | 20 mA | >99% | Electron transfer rate | |
Solvent | Anhydrous DMF | >99% | Polarity, aprotic nature | |
Temperature | 25°C | >99% | Prevents side reactions | |
Electrodes | Carbon felt(+) | Pt(-) | 98% | Surface area, overpotential |
Reaction Time | 10 hours | >99% | Complete H/D exchange |
Alternative deuteration approaches include catalytic H/D exchange using deuterated solvents under acidic or basic conditions, though these methods often lack the regioselectivity achieved through electrochemical activation. The solvent isotope effects (particularly in D₂O versus CD₃OD) significantly influence reaction kinetics, with deuterium incorporation at electron-deficient carbon positions favored in aqueous systems [6]. Temperature optimization studies demonstrate that lower temperatures (0-10°C) enhance kinetic selectivity but extend reaction times, while elevated temperatures (50-80°C) accelerate exchange but may promote deuterium scrambling [8].
Scale-up of ent-Pazufloxacin-d4 mesylate synthesis presents significant engineering challenges, primarily related to isotope homogenization and reaction exothermicity management. During kilogram-scale production, maintaining consistent deuterium distribution (>98 atom% D) requires precisely controlled mixing parameters to ensure uniform exposure of reactants to catalytic surfaces or electrochemical conditions [10]. The transition from laboratory batch reactors (0.5-5L) to pilot-scale continuous flow systems (50-100L) necessitates specialized equipment with deuterium containment features to minimize isotopic dilution and maximize D-atom economy [9]. Key scaling parameters include residence time distribution in flow reactors, which must be optimized to achieve complete deuteration without decomposition of the sensitive quinolone core. Additionally, the crystallization kinetics of the mesylate salt differ significantly between small and large-scale operations due to varying nucleation rates under different volume constraints [10].
The cost of deuterium sources becomes economically prohibitive at production scale, requiring closed-loop solvent recovery systems to recycle expensive deuterated reagents (D₂O, CD₃OD). Engineering solutions include thin-film evaporators for solvent concentration and cryogenic traps for D₂O recovery, which can reduce deuterium consumption by 40-60% in continuous manufacturing processes [9]. The regulatory considerations for deuterated pharmaceuticals demand exceptional analytical control, with in-process monitoring via FTIR spectroscopy and mass spectrometry to verify deuterium distribution patterns and ensure batch-to-batch consistency in isotopic enrichment [2] [10].
Crystallization represents the critical purification step for achieving pharmaceutical-grade ent-Pazufloxacin-d4 mesylate with >99.5% chemical and isotopic purity. The process employs cooling crystallization from mixed solvent systems, typically using optimized acetone/ethanol ratios (3:1 v/v) that balance solubility and crystal habit modification [4]. The crystallization protocol involves controlled nucleation through programmed cooling from 50°C to -5°C at 0.3-0.5°C/min, followed by isothermal maturation to achieve the desired crystal size distribution (20-50 µm) for efficient filtration and drying [10]. Solvent selection parameters include polarity matching to maximize impurity rejection while minimizing product loss to mother liquor, with mid-polarity solvents (ethyl acetate, acetone) demonstrating optimal performance for fluoroquinolone mesylates [3] [6].
Table 3: Crystallization Solvent Systems for ent-Pazufloxacin-d4 Mesylate
Solvent Combination | Ratio (v/v) | Crystal Yield (%) | Purity (%) | Particle Morphology |
---|---|---|---|---|
Acetone/Ethanol | 3:1 | 87.5 | 99.8 | Needles |
Ethyl Acetate/2-Propanol | 4:1 | 82.3 | 99.6 | Platelets |
Dichloromethane/Hexane | 1:2 | 78.9 | 99.2 | Agglomerates |
Methanol/MTBE | 1:3 | 85.7 | 99.5 | Prisms |
Acetonitrile/Water | 5:1 | 80.1 | 99.3 | Irregular |
Advanced purification techniques include anti-solvent crystallization with tertiary-butyl methyl ether (MTBE) for particles with improved flow characteristics, and reactive crystallization where methanesulfonic acid is added directly to pazufloxacin free base in acetone solution to form the mesylate salt in situ [4]. The crystal polymorphism of mesylate salts requires careful control through seeding strategies, with the thermodynamically stable Form II preferentially obtained at ethanol concentrations >25% in mixed solvent systems [10]. Final purification includes suction filtration with cold solvent washes (0-5°C) to remove isotopic impurities, followed by vacuum drying at 40°C with strict moisture control (<0.5% w/w) to prevent hydrate formation and ensure long-term stability of the deuterated compound [3] [4].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0